(1R,2S,3S,4R,6S)-4-(((tert-Butyldiphenylsilyl)oxy)methyl)-6-methoxycyclohexane-1,2,3-triol
Description
This cyclohexane derivative is characterized by its stereospecific hydroxyl groups (1R,2S,3S,4R,6S configuration), a methoxy group at position 6, and a bulky tert-butyldiphenylsilyl (TBDPS) ether protecting group at the hydroxymethyl substituent. The TBDPS group is commonly employed in organic synthesis to protect hydroxyl functionalities during multi-step reactions due to its stability under basic and mildly acidic conditions . The compound’s stereochemistry and functional groups render it valuable as an intermediate in pharmaceuticals, particularly in nucleoside and carbohydrate chemistry.
Properties
Molecular Formula |
C24H34O5Si |
|---|---|
Molecular Weight |
430.6 g/mol |
IUPAC Name |
(1R,2S,3S,4R,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-methoxycyclohexane-1,2,3-triol |
InChI |
InChI=1S/C24H34O5Si/c1-24(2,3)30(18-11-7-5-8-12-18,19-13-9-6-10-14-19)29-16-17-15-20(28-4)22(26)23(27)21(17)25/h5-14,17,20-23,25-27H,15-16H2,1-4H3/t17-,20+,21+,22+,23+/m1/s1 |
InChI Key |
BZXXFGFXPPQZBP-GLBNMMOUSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@H]3C[C@@H]([C@@H]([C@H]([C@H]3O)O)O)OC |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CC(C(C(C3O)O)O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Stereoisomeric Variants
Example : (1R,2S,3R,4R,6R)-4-(((tert-Butyldiphenylsilyl)oxy)methyl)-6-methoxycyclohexane-1,2,3-triol (CymitQuimica, Ref: 10-F611645)
- Structural Difference : This stereoisomer differs at positions 3 and 6 (3R,6R vs. 3S,6S in the target compound).
- Impact: Solubility: The altered stereochemistry may reduce aqueous solubility due to differences in hydrogen-bonding patterns. Reactivity: Position 3’s hydroxyl group orientation could affect regioselectivity in glycosylation or phosphorylation reactions.
Silyl-Protected Analogs
Example : (2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl ()
- Structural Difference : Uses tert-butyldimethylsilyl (TBDMS) instead of TBDPS and incorporates a nucleobase-like structure.
- Stability: TBDMS is more labile under acidic conditions, enabling selective deprotection .
Cyclohexane and Oxane Derivatives
Example : (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(4-nitrophenyl)methoxy]oxane-3,4,5-triol ()
- Structural Difference : Oxane (tetrahydropyran) ring replaces cyclohexane, with a 4-nitrophenylmethoxy group.
- Impact :
Chroman and Acetylated Derivatives
Examples :
- (1R,2R)-1-((2S)-6-tert-butyl-2-hydroxychroman-4-yl)propane-1,2,3-triol ()
- (1R,2R)-1-((2S)-2-acetoxy-6-methoxychroman-4-yl)propane-1,2,3-triyl triacetate ()
- Structural Differences : Chroman backbone with acetyl or tert-butyl substituents.
- Impact :
Data Table: Key Comparative Properties
Research Findings and Implications
- Stereochemistry: Minor stereochemical changes (e.g., 3S vs. 3R) significantly alter solubility and synthetic utility, as seen in discontinued commercial variants .
- Protecting Groups : TBDPS offers superior stability over TBDMS in acidic environments, critical for multi-step syntheses .
- Bioactivity : Oxane and chroman derivatives exhibit enhanced biological activity compared to cyclohexane-based compounds, highlighting the role of ring structure in drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
